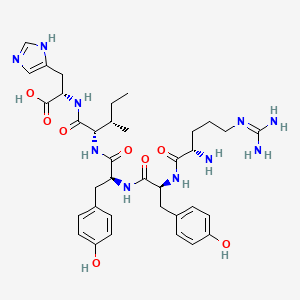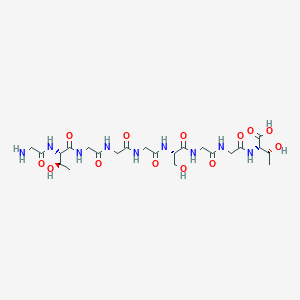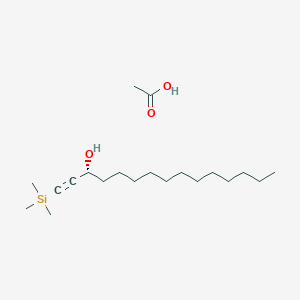
L-Histidine, L-arginyl-L-tyrosyl-L-tyrosyl-L-isoleucyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Histidine, L-arginyl-L-tyrosyl-L-tyrosyl-L-isoleucyl- is a peptide composed of five amino acids: L-Histidine, L-Arginine, L-Tyrosine, L-Tyrosine, and L-Isoleucine
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Histidine, L-arginyl-L-tyrosyl-L-tyrosyl-L-isoleucyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling Reaction: Each amino acid is coupled to the growing peptide chain using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, typically containing TFA, water, and scavengers like triisopropylsilane (TIS).
Industrial Production Methods
Industrial production of peptides like L-Histidine, L-arginyl-L-tyrosyl-L-tyrosyl-L-isoleucyl- often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high purity and yield of the final product.
化学反応の分析
Types of Reactions
L-Histidine, L-arginyl-L-tyrosyl-L-tyrosyl-L-isoleucyl- can undergo various chemical reactions, including:
Oxidation: The tyrosine residues can be oxidized to form dityrosine cross-links.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino groups can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or peracetic acid can be used under mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: N-hydroxysuccinimide (NHS) esters are often used for amine-reactive substitutions.
Major Products
Oxidation: Formation of dityrosine.
Reduction: Cleavage of disulfide bonds.
Substitution: Formation of modified peptides with new functional groups.
科学的研究の応用
L-Histidine, L-arginyl-L-tyrosyl-L-tyrosyl-L-isoleucyl- has several applications in scientific research:
Biochemistry: Used as a model peptide to study protein-protein interactions and enzyme-substrate specificity.
Medicine: Potential therapeutic applications in drug delivery systems and as a bioactive peptide in wound healing.
Industry: Utilized in the development of biosensors and as a component in cosmetic formulations.
作用機序
The mechanism of action of L-Histidine, L-arginyl-L-tyrosyl-L-tyrosyl-L-isoleucyl- involves its interaction with specific molecular targets. The peptide can bind to receptors or enzymes, modulating their activity. For example, the arginine residue can interact with nitric oxide synthase, influencing nitric oxide production, which plays a role in vasodilation and immune response.
類似化合物との比較
Similar Compounds
- L-Histidine, L-histidyl-L-alanyl-L-isoleucyl-L-tyrosyl-L-prolyl-L-arginyl-
- L-arginyl-L-arginyl-L-prolyl-L-tyrosyl-L-isoleucyl-L-leucine
Uniqueness
L-Histidine, L-arginyl-L-tyrosyl-L-tyrosyl-L-isoleucyl- is unique due to its specific sequence, which imparts distinct biochemical properties. The presence of two tyrosine residues allows for potential dityrosine cross-linking, which can enhance the stability and functionality of the peptide in various applications.
This detailed article provides a comprehensive overview of L-Histidine, L-arginyl-L-tyrosyl-L-tyrosyl-L-isoleucyl-, covering its preparation, chemical reactions, applications, mechanism of action, and comparison with similar compounds
特性
CAS番号 |
866720-33-4 |
|---|---|
分子式 |
C36H50N10O8 |
分子量 |
750.8 g/mol |
IUPAC名 |
(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid |
InChI |
InChI=1S/C36H50N10O8/c1-3-20(2)30(34(52)45-29(35(53)54)17-23-18-40-19-42-23)46-33(51)28(16-22-8-12-25(48)13-9-22)44-32(50)27(15-21-6-10-24(47)11-7-21)43-31(49)26(37)5-4-14-41-36(38)39/h6-13,18-20,26-30,47-48H,3-5,14-17,37H2,1-2H3,(H,40,42)(H,43,49)(H,44,50)(H,45,52)(H,46,51)(H,53,54)(H4,38,39,41)/t20-,26-,27-,28-,29-,30-/m0/s1 |
InChIキー |
GQNNWEKNERIHIL-NNQQVJEXSA-N |
異性体SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)O)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](CCCN=C(N)N)N |
正規SMILES |
CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)O)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CCCN=C(N)N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Benzenesulfonic acid, 3-(acetylamino)-5-[2-(2,4-diaminophenyl)diazenyl]-](/img/structure/B12535963.png)

![6-[2-[2-fluoro-6-(trifluoromethyl)phenyl]-5-phenyl-1H-imidazol-4-yl]-1-propan-2-ylsulfonylbenzimidazol-2-amine;methanesulfonic acid](/img/structure/B12535980.png)

![5-[(4-Bromophenyl)methyl]-6-chloro-3-(4-methylphenyl)-1,2,4-triazine](/img/structure/B12535993.png)
![N-Benzyl-N'-[2-(4-methylphenyl)ethenyl]thiourea](/img/structure/B12535997.png)
![1-{[3-(Pyren-1-yl)propanoyl]oxy}pyrrolidine-2,5-dione](/img/structure/B12536004.png)

![4-[Hydroxy(phenyl)methyl]-2H-1-benzopyran-2-one](/img/structure/B12536022.png)
![Phenol, 4-[6-chloro-5-fluoro-1-(phenylmethyl)-1H-indazol-3-yl]-](/img/structure/B12536024.png)
![(2,5-Difluorophenyl)[5-(1,3-dioxolan-2-yl)pyridin-2-yl]methanone](/img/structure/B12536025.png)
![1-Fluorotricyclo[3.3.2.0~2,8~]deca-3,6,9-triene](/img/structure/B12536030.png)
![2,7-Diazabicyclo[2.2.1]hept-5-ene-3-thione](/img/structure/B12536033.png)
